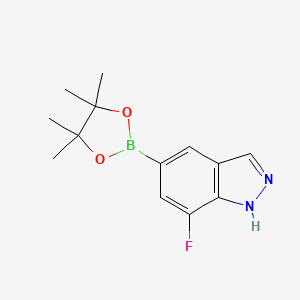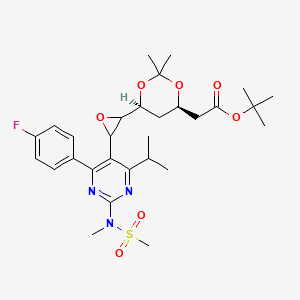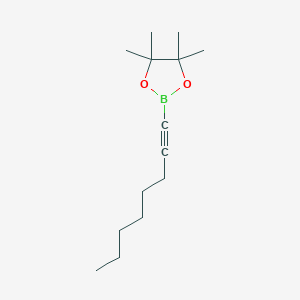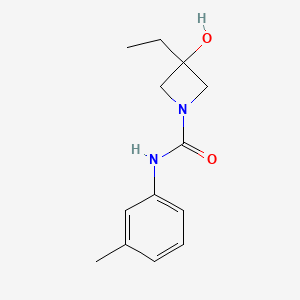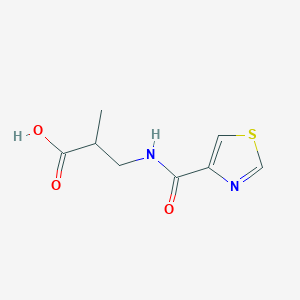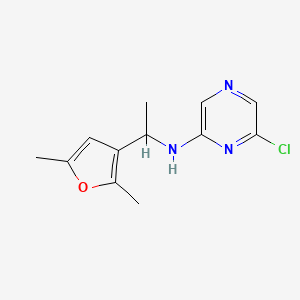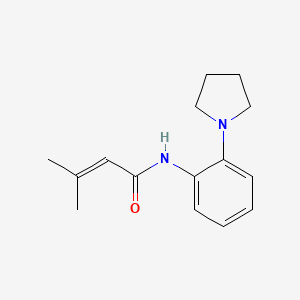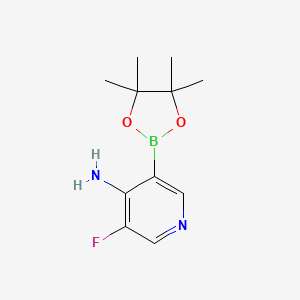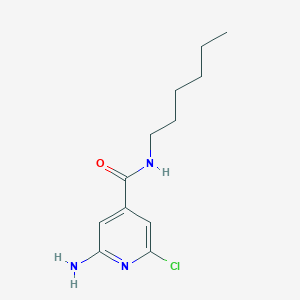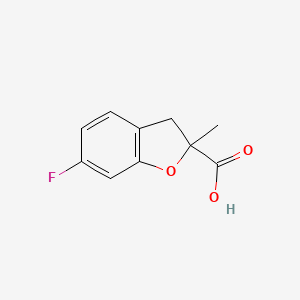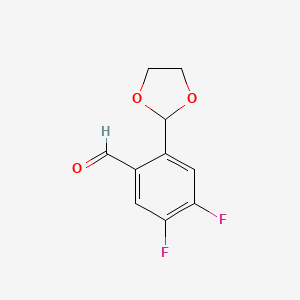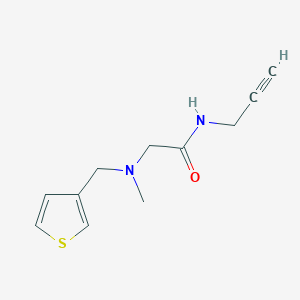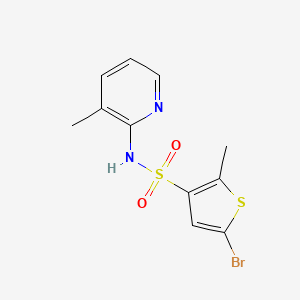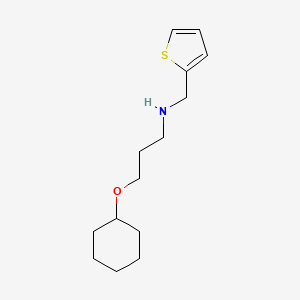
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine is an organic compound that features a cyclohexyloxy group, a thiophen-2-ylmethyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine typically involves multiple steps. One common method includes the alkylation of thiophen-2-ylmethylamine with 3-chloropropanol, followed by the introduction of the cyclohexyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)propan-1-amine: Lacks the cyclohexyloxy group, making it less hydrophobic.
3-Cyclohexyl-1-(thiophen-2-yl)propan-1-amine: Similar structure but different substitution pattern.
Uniqueness
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine is unique due to the presence of both the cyclohexyloxy and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its solubility, stability, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C14H23NOS |
|---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
3-cyclohexyloxy-N-(thiophen-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H23NOS/c1-2-6-13(7-3-1)16-10-5-9-15-12-14-8-4-11-17-14/h4,8,11,13,15H,1-3,5-7,9-10,12H2 |
InChI Key |
KORFMUXRDRNVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


